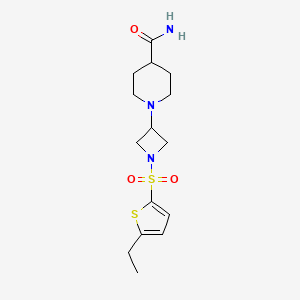

1-(1-((5-Ethylthiophen-2-yl)sulfonyl)azetidin-3-yl)piperidine-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry . They possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .

Synthesis Analysis

Azetidine derivatives have been synthesized for various applications. For example, a practical and cost-effective synthesis of 3-mercapto-1-(1,3-thiazolin-2-yl)azetidine was established for further scale-up production of L-084 . This synthesis method entails an industry-oriented reaction of azetidine ring-closure to yield N-benzyl-3-hydroxyazetidine, which is eventually converted to 1 via key intermediates, Bunte salts .Molecular Structure Analysis

The molecular structure of the compound would likely involve the thiophene and azetidine moieties. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . Azetidine is a four-membered ring with nitrogen as one of the atoms .Applications De Recherche Scientifique

Alzheimer’s Disease Treatment

- A study involved the synthesis of new N-substituted derivatives of 3-piperidinyl-1,3,4-oxadiazole, which showed potential as new drug candidates for Alzheimer’s disease treatment. These compounds were evaluated for enzyme inhibition activity against acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease (Rehman et al., 2018).

Antibacterial Activity

- Research on the synthesis of N-substituted acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores evaluated their antibacterial potentials. The study found that some compounds showed moderate to strong antibacterial activity against various bacterial strains (Iqbal et al., 2017).

Antimicrobial Agents

- A series of novel sulfonamide and carboxamide derivatives were synthesized and demonstrated potent inhibitory activity against both Gram-positive and Gram-negative bacteria (Krishnamurthy et al., 2011).

Anticancer Agents

- Piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids were synthesized and evaluated as anticancer agents. The study indicated the potential of these compounds as anticancer agents, although further in vivo studies are required for confirmation (Rehman et al., 2018).

Antifungal Activities

- A study focused on the synthesis and evaluation of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl) propyl)piperidine derivatives against bacterial and fungal pathogens of tomato plants. This study found significant potent antimicrobial activities in some of the synthesized compounds (Vinaya et al., 2009).

Neurokinin-2 (NK2) Receptor Antagonists

- A class of neurokinin-2 (NK2) antagonists, derived from 1-alkyl-5-(3,4-dichlorophenyl)-5-[2-[(3-substituted)-1-azetidinyl]ethyl]-2-piperidones, was synthesized and evaluated for their pharmacological properties. These compounds showed promise as NK2 receptor antagonists (Mackenzie et al., 2002).

Mécanisme D'action

The mechanism of action would depend on the specific application of the compound. Thiophene derivatives have been reported to possess a wide range of therapeutic properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Propriétés

IUPAC Name |

1-[1-(5-ethylthiophen-2-yl)sulfonylazetidin-3-yl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O3S2/c1-2-13-3-4-14(22-13)23(20,21)18-9-12(10-18)17-7-5-11(6-8-17)15(16)19/h3-4,11-12H,2,5-10H2,1H3,(H2,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHFISOWXIVTOCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)S(=O)(=O)N2CC(C2)N3CCC(CC3)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,4-dimethoxybenzamide](/img/structure/B2798949.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,5-dimethoxybenzamide](/img/structure/B2798950.png)

![1-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl}-4-phenylquinazolin-2(1H)-one](/img/structure/B2798952.png)

![2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-(4-methoxy-2-nitrophenyl)acetamide](/img/structure/B2798959.png)

![2-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)thiazole-4-carboxamide](/img/structure/B2798962.png)

![Ethyl 4-[2-(2,4-dihydroxyphenyl)-2-oxoethoxy]benzoate](/img/structure/B2798963.png)

![[4-[6-(4-Ethylpiperazin-1-yl)pyridazin-3-yl]piperazin-1-yl]-(4-methylphenyl)methanone](/img/structure/B2798968.png)

![N-[4-({[(1-cyanocycloheptyl)carbamoyl]methyl}amino)-3-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B2798969.png)

![(2,5-Dimethylfuran-3-yl)(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2798970.png)